2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic raw materials to achieve the desired structure. For example, a study on the synthesis process of 2-(4-aminophenyl) ethanol, a key intermediate for cardiovascular drugs, used β-phenylethanol as a starting material through a series of reactions such as esterification, nitrification, hydrolysis, and reduction (Zhang Wei-xing, 2013). This provides insight into the complexity and efficiency considerations in synthesizing structurally similar compounds.
Molecular Structure Analysis
The structure of molecules closely related to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol can be analyzed through various techniques such as X-ray diffraction. For instance, the crystal structure of a molecular complex of a related compound was investigated, highlighting the importance of hydrogen bonds in the formation of crystal structures (A. Kochetov & L. G. Kuz’mina, 2007).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, such as photochemical reactions where 2-nitrobenzyl compounds form 2-nitroso hydrates by dual proton transfer, showcasing the reactivity of the nitro group under light irradiation (M. Gáplovský et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are critical for the practical application of chemical compounds. While specific data on 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is not directly available, studies on related compounds provide valuable insights into how structural elements like the nitro group and trifluoromethyl group can influence these properties.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability under various conditions, and degradation pathways, are essential for understanding a compound's behavior in chemical reactions and its potential applications. For example, the nitro group's presence significantly impacts the reactivity of related compounds, as seen in studies on nitro-substituted compounds and their solvatochromism, indicating how substituents affect chemical behavior (L. G. Nandi et al., 2012).
Scientific Research Applications
Electro-Optical Active Polyurethanes : Derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol have been synthesized for developing electro-optical active polyurethanes. These compounds exhibit potential in nonlinear optical (NLO) performance, which is crucial in photonic technologies (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).
Liquid Crystalline Properties : 2-[N-ethyl-N-[4-[(4′-nitrophenyl)azo]-phenyl]amino]ethanol, when synthesized under different conditions, displays good liquid crystalline behavior and electrical conductivity. This can be significant for materials science, particularly in the context of smart materials and displays (Hosseini & Hoshangi, 2015).
Optical Power Limiting Applications : Compounds like 2-[ethyl-(4-phenylazo-phenyl)-amino]-ethanol have been investigated for their use in optical power limiting applications, particularly in protecting sensitive photonic devices against high-intensity light sources (Rajashekar, Limbu, Aditya, Rao, & Sai, 2013).
Pharmaceutical Intermediate Synthesis : The molecule has been studied in the context of synthesizing important pharmaceutical intermediates, like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, which is an intermediate in producing chemokine CCR5 antagonists (Chen, Xia, Liu, & Wang, 2019).
Nitroaldol Reaction Applications : The nitroaldol reaction involving compounds like 2-nitro[(11)C]ethanol demonstrates the potential for synthesizing amines like 2-amino[2-(11)C]ethanol, which can be useful in bioorganic and medicinal chemistry (Kato, Zhang, Minegishi, & Suzuki, 2009).
Chiral Resolution Agents : Certain derivatives of this compound have been explored as chiral resolution agents, which are vital in producing optically active pharmaceuticals and other bioactive molecules (Afraz, Ariaans, Broxterman, & Bruggink, 2003).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-7(13-3-4-15)8(5-6)14(16)17/h1-2,5,13,15H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZCRXQWPNNJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146483 | |
Record name | HC Yellow no. 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol | |
CAS RN |
10442-83-8 | |
Record name | 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10442-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HC Yellow no. 13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Yellow no. 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-nitro-4-trifluoromethylphenylamino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-nitro-4-trifluoromethylphenylamino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC YELLOW NO. 13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0448DT2KKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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